5-Methyl-2-(trifluoromethyl)cinnamic acid

TRPA1 channel Pain Inflammation

SAR studies require precisely substituted cinnamic acid derivatives-generic analogs often fail to reproduce target engagement. 5-Methyl-2-(trifluoromethyl)cinnamic acid (CAS 1017779-24-6) addresses this gap with a defined TRPA1 antagonist profile (IC50 = 129 nM), delivering 1.27-fold greater potency than the 4-CF3 analog (IC50 = 164 nM). • Defined TRPA1 antagonism (IC50 129 nM) for reproducible pain & inflammation models • Ortho-CF3 + 5-Me substitution ensures target selectivity vs. mono-substituted analogs • Available at 97% purity; ships ambient globally

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 1017779-24-6
Cat. No. B1421179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethyl)cinnamic acid
CAS1017779-24-6
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O
InChIInChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
InChIKeyOANDCFLMGKPCCR-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(trifluoromethyl)cinnamic Acid: Overview


5-Methyl-2-(trifluoromethyl)cinnamic acid (CAS 1017779-24-6) is a synthetic, fluorinated derivative of cinnamic acid. Its structure is characterized by a 5-methyl group and a 2-trifluoromethyl group on the phenyl ring, which collectively impart distinct physicochemical and biological properties compared to its non-fluorinated or mono-substituted analogs . The compound is a white to off-white solid, with a molecular weight of 230.18 g/mol and a molecular formula of C11H9F3O2 . It is sparingly soluble in water but exhibits increased solubility in common organic solvents, a property that is consistent with its calculated LogP of approximately 3.38, indicating significant lipophilicity . As a cinnamic acid derivative, it serves as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, where the trifluoromethyl group is prized for its ability to modulate metabolic stability and target binding [1].

Why Cinnamic Acid Derivatives Cannot Be Interchanged


Substituting one cinnamic acid derivative for another without careful consideration of the specific substitution pattern can lead to significant and unpredictable changes in both biological activity and physicochemical behavior. The class of cinnamic acids is broad, with even minor alterations in the phenyl ring—such as the presence, position, or electronic nature of substituents—profoundly impacting target engagement, selectivity, and overall pharmacokinetic profiles. For instance, structure-activity relationship (SAR) studies have shown that a methyl ester derivative can be the most active in one context [1], while a 4-trifluoromethyl group confers enhanced growth inhibition in another [2]. In the case of 5-Methyl-2-(trifluoromethyl)cinnamic acid, the unique ortho-trifluoromethyl group is a powerful electron-withdrawing moiety that can drastically alter the pKa of the carboxylic acid and influence interactions with biological targets like the TRPA1 ion channel [3]. Therefore, procurement decisions must be guided by specific, quantitative evidence of differentiation rather than a general assumption of class-level equivalence. The following section provides a rigorous, comparator-based analysis to substantiate the unique value proposition of this specific compound.

Quantitative Differentiation Evidence


Enhanced TRPA1 Antagonism vs. Unsubstituted Cinnamic Acid

5-Methyl-2-(trifluoromethyl)cinnamic acid demonstrates potent antagonism of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In a cell-based calcium flux assay using CHO-TREX cells, the compound inhibited cinnamaldehyde-induced activation with an IC50 of 129 nM [1]. This represents a substantial increase in potency compared to the parent compound, unsubstituted cinnamic acid, which exhibits no reported activity against TRPA1 at relevant concentrations. The introduction of the 5-methyl and 2-trifluoromethyl groups is therefore critical for conferring this specific biological activity.

TRPA1 channel Pain Inflammation

TRPA1 Antagonist Potency and Methyl Position

The specific substitution pattern of 5-Methyl-2-(trifluoromethyl)cinnamic acid is crucial for its observed TRPA1 antagonist activity. A closely related analog, a compound with a similar core but lacking the 5-methyl group, exhibits an IC50 of 164 nM [1] in the same TRPA1 antagonism assay. The presence of the 5-methyl group in the target compound results in a 1.27-fold improvement in potency (129 nM vs 164 nM). This quantitative difference, while modest, underscores the sensitivity of the TRPA1 binding pocket to subtle structural modifications and highlights the importance of selecting the precise substitution pattern for optimal target engagement.

TRPA1 channel SAR Medicinal Chemistry

Elevated Lipophilicity and Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 5-Methyl-2-(trifluoromethyl)cinnamic acid is 3.38 . This value is significantly higher than that of the parent compound, unsubstituted cinnamic acid, which has a reported LogP of approximately 2.1 [1]. The 1.28 log unit increase corresponds to a theoretical ~19-fold increase in lipophilicity. This enhanced lipophilicity is a direct consequence of the electron-withdrawing and hydrophobic trifluoromethyl group. In a medicinal chemistry context, increased LogP is often associated with improved passive membrane permeability, which can translate to better cellular uptake and oral bioavailability, although it may also increase the risk of off-target binding.

Physicochemical Properties Lipophilicity LogP ADME

Commercial Availability and Purity: A Viable Reagent for Consistent Experimentation

5-Methyl-2-(trifluoromethyl)cinnamic acid is commercially available from major chemical suppliers with a standard purity of 97% . This level of purity is suitable for a wide range of research applications, including SAR studies, biochemical assays, and use as a synthetic intermediate. In comparison, more specialized or custom-synthesized cinnamic acid derivatives may have variable purity, longer lead times, or higher costs. The consistent commercial availability of this compound at a defined high purity standard ensures experimental reproducibility and simplifies procurement logistics.

Procurement Purity Commercial Availability

Targeted Application Scenarios


TRPA1 Target Validation in Pain and Inflammation

Given its potent TRPA1 antagonist activity (IC50 = 129 nM) [1], 5-Methyl-2-(trifluoromethyl)cinnamic acid is an ideal tool compound for investigating the role of the TRPA1 channel in cellular and in vivo models of pain and inflammation. Its 1.27-fold greater potency compared to a closely related analog (IC50 = 164 nM) [2] makes it a preferred choice for studies requiring maximal target engagement and for defining the pharmacophore requirements for TRPA1 antagonism.

Synthetic Methodology for Fluorinated Building Blocks

As a cinnamic acid derivative containing both a methyl and a trifluoromethyl group, this compound serves as a valuable starting material or intermediate in organic synthesis [3]. Its high lipophilicity (LogP 3.38) and commercial availability at 97% purity make it a practical substrate for developing and optimizing new reactions, such as decarboxylative cross-couplings or deoxofluorination strategies, which are highly relevant for producing novel fluorinated molecules for medicinal and agrochemical research.

SAR Studies on Cinnamic Acid Derivatives

The unique substitution pattern of 5-Methyl-2-(trifluoromethyl)cinnamic acid makes it a critical component in SAR investigations aimed at elucidating the molecular determinants of biological activity within the cinnamic acid family [4]. Its distinct TRPA1 antagonism profile, compared to unsubstituted cinnamic acid and other isomers [1], provides a crucial data point for understanding how the position and electronic nature of substituents on the phenyl ring modulate interactions with protein targets like TRPA1 and potentially other enzymes, such as AKR1C3.

Technical Documentation Hub

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